molecular formula C16H16O3 B13890014 4-(Benzyloxy)-3-ethylbenzoic acid

4-(Benzyloxy)-3-ethylbenzoic acid

Cat. No.: B13890014
M. Wt: 256.30 g/mol
InChI Key: YAZDUDGYRCBUPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzyloxy)-3-ethylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzyloxy group and an ethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Benzyloxy)-3-ethylbenzoic acid can be synthesized through the benzylation of 4-hydroxy-3-ethylbenzoic acid using benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-3-ethylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Benzyloxy)-3-ethylbenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-3-ethylbenzoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action include the inhibition of metabolic processes and disruption of cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzyloxy)-3-ethylbenzoic acid is unique due to the presence of both the benzyloxy and ethyl groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

3-ethyl-4-phenylmethoxybenzoic acid

InChI

InChI=1S/C16H16O3/c1-2-13-10-14(16(17)18)8-9-15(13)19-11-12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,17,18)

InChI Key

YAZDUDGYRCBUPC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)C(=O)O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.